molecular formula C19H16ClF3N2O2 B2484284 (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide CAS No. 1235687-72-5

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide

Cat. No. B2484284
CAS RN: 1235687-72-5
M. Wt: 396.79
InChI Key: AJHCHZUCFTXKRN-JXMROGBWSA-N
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Description

The compound of interest falls into a broader category of acrylamides, which are significant in pharmaceutical and material sciences due to their versatile applications. These compounds are often explored for their potential as therapeutic agents, polymers, and in various industrial applications due to their unique chemical properties.

Synthesis Analysis

Synthesis of similar compounds typically involves the reaction of appropriate amines with acrylate derivatives under controlled conditions. For instance, controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) have been used to synthesize homopolymers with specific moieties in their side chains, demonstrating the controlled character of polymerization through molecular weight and conversion relationships (Mori, Sutoh, & Endo, 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are primary tools for analyzing the molecular structure of acrylamides. These techniques provide insights into the arrangement of atoms within the molecule and the conformational preferences of different substituents, contributing to the understanding of intermolecular interactions and stability (Bakheit et al., 2023).

Chemical Reactions and Properties

Acrylamides participate in various chemical reactions, including polymerization, addition reactions, and cyclization. Their reactivity is influenced by the presence of electron-withdrawing or donating groups on the phenyl ring, affecting the nucleophilicity and electrophilicity of the molecule. The addition of amines to acrylonitrile derivatives, for instance, demonstrates the potential for color change and ion-pair formation, highlighting the compound's reactivity and interaction with other molecules (Nakayama et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for determining the compound's applicability in different domains. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) provide valuable data on the polymorphic forms and thermal behavior of acrylamides (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological targets, are essential for the development of pharmaceuticals and materials. Studies have shown that modifications in the acrylamide structure can lead to significant changes in biological activity and material properties, underscoring the importance of detailed chemical property analysis (Wu et al., 2004).

Scientific Research Applications

Antibacterial and Antifungal Activities

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide has been studied for its potential in antibacterial and antifungal applications. In research conducted by Desai, Shihora, and Moradia (2007), new compounds including those with structural similarities to the chemical were synthesized and screened for their activities against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Dielectric and Electrical Properties

The dielectric and electrical properties of compounds related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been a subject of interest. Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) studied the electrical conductivity and dielectrical properties of similar compounds, revealing insights into their potential use in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Pharmacological Properties

Though not directly related to the exact chemical structure , studies on similar compounds have been conducted to explore their pharmacological profiles. Chida et al. (2005) examined the effects of a similar compound, FR260330, on nitric oxide production in rat splenocytes and human colon cancer cell lines, hinting at its potential use in inflammatory diseases (Chida et al., 2005).

Structural Analysis in Crystallography

Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been analyzed using crystallography to understand their molecular geometry and potential applications. Palmer, Richards, and Lisgarten (1995) conducted a structural analysis of a similar compound, providing valuable insights into its molecular arrangement (Palmer, Richards, & Lisgarten, 1995).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-14(16)7-10-17(26)25-15-8-5-13(6-9-15)11-18(27)24-12-19(21,22)23/h1-10H,11-12H2,(H,24,27)(H,25,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCHZUCFTXKRN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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